8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study by Thomson et al. (2006) explored the synthesis of 8-azabicyclo[3.2.1]octane amine hNK1 antagonists, revealing key structure-activity relationships of benzylamine and 6-exo substituents. This work highlighted how acidic substituents at C6 produce compounds with high affinity for hNK1 and selectivity over the hERG channel (Thomson et al., 2006).
Palladium-Catalyzed Hydroamination
Sakai et al. (2006) conducted a study on the hydroamination of cycloheptatriene with primary aromatic amines, benzylic amines, and beta-phenethylamines, producing tropene frameworks. This process, using a palladium catalyst, has implications in pharmaceutical development (Sakai, Ridder, & Hartwig, 2006).
Intramolecular Hydrogen Abstraction in Carbohydrates
Research by Francisco et al. (2003) focused on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. Their method, involving intramolecular N-glycosidation, is significant for the synthesis of these bicyclic arrays and for selective oxidation in carbohydrate skeletons (Francisco, Herrera, & Suárez, 2003).
Novel Azabicyclic Amines and α7 Nicotinic Acetylcholine Receptor Activity
Walker et al. (2008) designed and synthesized new azabicyclic amines as isosteres of 3-aminoquinuclidine. Their aryl amides showed significant α7 nicotinic acetylcholine receptor activity, indicating potential applications in treating cognitive deficits in schizophrenia (Walker, Acker, Jacobsen, & Wishka, 2008).
Unsymmetrical Ureas Based on 8-Azabicyclo[3.2.1]octane Scaffold
A study by Agarkov and Gilbertson (2008) reported on the preparation of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold. This research is important for understanding the synthesis of diverse ureas with potential pharmacological applications (Agarkov & Gilbertson, 2008).
Conformational Study of Esters Derived from 8-α-Hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane
Diez et al. (1991) synthesized and studied 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives. Their work provided insights into the preferred chair-envelope conformation of these compounds, important for understanding stereochemistry and molecular interactions (Diez et al., 1991).
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The affected biochemical pathways of 8-Benzyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways.
Biochemical Analysis
Biochemical Properties
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, influencing their activity through competitive inhibition. This interaction is significant as it affects neurotransmitter levels in the nervous system, thereby impacting neurological functions . Additionally, this compound binds to dopamine receptors, altering dopamine signaling pathways .
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, it modulates neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . This compound also affects gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and degradation . Furthermore, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often reversible and competitive, meaning that the compound competes with the natural substrate for the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Over time, its inhibitory effects on enzymes may diminish due to degradation, leading to a decrease in its biological activity . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and improve memory retention by modulating neurotransmitter levels . At high doses, it may cause toxic effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux . The compound also influences the levels of key metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments .
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXPIKAEAYGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262720 | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-92-7, 76272-36-1 | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.